molecular formula C23H15BrN4O3 B2434301 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358438-23-9

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2434301
CAS RN: 1358438-23-9
M. Wt: 475.302
InChI Key: HFQCRBJNQAFGCE-UHFFFAOYSA-N
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Description

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Antitumor Activity

  • A study by Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, which were then tested for antitumor activity. One compound exhibited potent antitumor properties with an IC50 value of approximately 9.4 µM (Maftei et al., 2013).
  • Another research by Zhou et al. (2013) indicated that quinazoline-2,4-diones have significant inhibitory effects on the growth of various human tumor cell lines, suggesting their potential as antitumor agents (Zhou et al., 2013).

Antimicrobial Activity

  • Gupta et al. (2008) synthesized several quinazoline derivatives and evaluated their antibacterial and antifungal activities, finding that some compounds showed better antibacterial than antifungal activities (Gupta et al., 2008).

Analgesic and Anti-inflammatory Activities

  • Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities, with several derivatives showing potent effects (Dewangan et al., 2016).

Novel Synthesis Methods

  • Rasal and Yadav (2016) developed a novel and efficient CO2-mediated synthesis method for quinazoline-2,4-dione, which is notable for its efficiency and environmental friendliness (Rasal & Yadav, 2016).

Chemosensor Applications

  • Jung et al. (2015) developed a Hg2+-benzo[g]quinazoline-2,4-(1H,3H)-dione complex as a fluorescent chemosensor for thymidine nucleotides, demonstrating high selectivity and sensitivity (Jung et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the attachment of the benzyl group to the quinazoline ring.", "Starting Materials": [ "3-bromobenzoic acid", "hydrazine hydrate", "acetic anhydride", "4-chloro-3-nitrobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-bromobenzoic acid with hydrazine hydrate and acetic anhydride in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid with sulfuric acid and methanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 4-chloro-3-nitrobenzoic acid and sodium hydroxide in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide with acetic acid in diethyl ether", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt with ethyl acetoacetate and acetic acid in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester with 2-nitrobenzaldehyde and sulfuric acid in ethanol", "Synthesis of 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester nitro derivative hydrazide acetic acid salt ethyl ester quinazoline derivative with aniline and benzyl bromide in ethanol" ] }

CAS RN

1358438-23-9

Molecular Formula

C23H15BrN4O3

Molecular Weight

475.302

IUPAC Name

3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30)

InChI Key

HFQCRBJNQAFGCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

solubility

soluble

Origin of Product

United States

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